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Abstract

Tetraphenyltin (SnPha4) is an organotin compound with significant applications in organic
synthesis and materials science. A thorough understanding of its molecular structure,
vibrational properties, and electronic characteristics is crucial for optimizing its use and for the
development of novel applications. Quantum chemical calculations provide a powerful tool for
elucidating these properties at the atomic level. This technical guide outlines a comprehensive
computational workflow for the theoretical investigation of tetraphenyltin using density
functional theory (DFT), providing researchers with a robust protocol for obtaining reliable and
predictive data. While a complete set of published computational data for tetraphenyltin is not
readily available, this guide presents experimental data as a benchmark for computational
validation and details the methodologies to generate the corresponding theoretical values.

Introduction

Tetraphenyltin is a tetraorganotin compound consisting of a central tin atom tetrahedrally
bonded to four phenyl groups. Its stability and reactivity are of great interest in various chemical
disciplines. Computational chemistry, particularly methods based on quantum mechanics,
offers invaluable insights into the fundamental properties of such molecules. This guide focuses
on the application of DFT, a widely used and versatile computational method, to predict the
geometry, vibrational frequencies, electronic properties, and NMR spectra of tetraphenyltin.
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Experimental Data for Computational Benchmarking

Accurate experimental data is essential for validating the results of quantum chemical
calculations. For tetraphenyltin, key experimental parameters have been determined through
X-ray crystallography and gas-phase electron diffraction.

Table 1: Experimental Geometric Parameters of

Tetraphenyitin

Parameter Crystal Structure Data[1]

Gas-Phase Electron
Diffraction Data

Bond Lengths (A)

Sn-C 2.143(5) Mentioned in literature[2]

Bond Angles (°)

C-Sn-C 108.9(2), 110.5(2) Mentioned in literature[2]

Note: Gas-phase electron diffraction data provides the structure of the molecule free from
crystal packing forces and is often a better comparison for calculations on isolated molecules.

Recommended Computational Protocols

The following sections detail a step-by-step computational workflow for the quantum chemical

investigation of tetraphenyltin.

Geometry Optimization

The first and most crucial step is to determine the equilibrium geometry of the molecule.

Methodology:

e Initial Structure: Construct the initial 3D structure of tetraphenyltin. This can be done using
molecular building software or by starting from the crystallographic data.

e Theoretical Level:
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o Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust
and widely used choice for organic and organometallic compounds.

o Basis Set: A mixed basis set is recommended. For the carbon and hydrogen atoms, a
Pople-style basis set such as 6-31G(d,p) provides a good balance of accuracy and
computational cost. For the heavy tin atom, an effective core potential (ECP) basis set like
LANL2DZ is often employed to reduce computational expense while maintaining accuracy.

Calculation: Perform a geometry optimization calculation without any symmetry constraints
to find the global minimum on the potential energy surface.

Verification: The optimized geometry should be compared with the experimental data
presented in Table 1 to assess the accuracy of the chosen theoretical level.

Vibrational Frequency Analysis

Once a stationary point on the potential energy surface has been located, a vibrational

frequency calculation is necessary.

Methodology:

Theoretical Level: The frequency calculation must be performed at the same level of theory
(functional and basis set) as the geometry optimization.

Calculation: This calculation yields the harmonic vibrational frequencies.

Verification of Minimum: A true minimum energy structure will have no imaginary
frequencies. The presence of one or more imaginary frequencies indicates a transition state
or a higher-order saddle point, and the geometry optimization should be revisited.

Spectral Analysis: The calculated frequencies, along with their corresponding intensities, can
be used to generate theoretical infrared (IR) and Raman spectra. These can then be
compared to experimental spectra for assignment of vibrational modes.

Table 2: Vibrational Frequencies of Tetraphenyltin
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Vibrational Mode Experimental Frequency Calculated Frequency
Description (cm™?) (cm™?)

Example: Sn-C stretch From experimental IR/Raman Output of frequency calculation
Example: Phenyl ring modes From experimental IR/Raman Output of frequency calculation

This table serves as a template for comparing calculated vibrational frequencies with
experimental data. Experimental IR and Raman spectra of tetraphenyltin have been reported
in the literature.

Electronic Structure Analysis

The electronic properties of tetraphenyltin can be elucidated by analyzing its frontier
molecular orbitals.

Methodology:

o Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and the
Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the geometry
optimization calculation.

e Analysis:

o HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical
parameter that relates to the chemical reactivity and electronic stability of the molecule. A
smaller gap generally indicates higher reactivity.

o Molecular Orbitals: Visualization of the HOMO and LUMO can provide insights into the
regions of the molecule involved in electron donation and acceptance, respectively.

Table 3: Electronic Properties of Tetraphenyltin
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Property Calculated Value (eV)

HOMO Energy Output of DFT calculation

LUMO Energy Output of DFT calculation

HOMO-LUMO Energy Gap Calculated from HOMO and LUMO energies

NMR Chemical Shift Calculation

Theoretical calculations can be a powerful tool for assigning and predicting NMR spectra.
Methodology:

o Theoretical Level: Use the previously optimized geometry. NMR calculations are often
performed using the same DFT functional (e.g., B3LYP) and a suitable basis set.

e Method: The Gauge-Independent Atomic Orbital (GIAO) method is the most common and
reliable approach for calculating NMR shielding tensors.

o Calculation: The GIAO calculation will produce absolute shielding values for each nucleus.

o Conversion to Chemical Shifts: To compare with experimental data, the calculated shielding
values (o_calc) must be converted to chemical shifts (&_calc) using a reference compound,
typically tetramethylsilane (TMS), calculated at the same level of theory: d calc =c_TMS -

o_calc

Table 4: *C and *H NMR Chemical Shifts of
Tetraphenyltin
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Nucleus ExF)erimentaI Chemical Calculated Chemical Shift
Shift (ppm) (ppm)
Example: 13C ipso From experimental NMR Output of GIAO calculation
Example: 13C ortho From experimental NMR Output of GIAO calculation
Example: 13C meta From experimental NMR Output of GIAO calculation
Example: 13C para From experimental NMR Output of GIAO calculation
Example: *H ortho From experimental NMR Output of GIAO calculation
Example: tH meta From experimental NMR Output of GIAO calculation
Example: 1H para From experimental NMR Output of GIAO calculation

Experimental 1H and 3C NMR data for tetraphenyltin are available in the literature and
chemical databases.

Visualization of Computational Workflow and
Relationships

Visualizing the workflow and the interplay of different computational parameters can aid in
understanding the overall process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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tetraphenyltin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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